

# 3-Bromo-5-nitrotoluene chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Bromo-5-nitrotoluene**

Cat. No.: **B1266673**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-nitrotoluene**

## Abstract

**3-Bromo-5-nitrotoluene** (CAS No. 52488-28-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.<sup>[1]</sup> Its disubstituted toluene structure, featuring both a bromine atom and a nitro group, provides versatile reactivity, making it a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.<sup>[1][2]</sup> This document provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development.

## Core Chemical Properties

**3-Bromo-5-nitrotoluene** is a solid at room temperature, typically appearing as a light yellow to beige crystalline powder.<sup>[1]</sup> It possesses a faint, characteristic odor common to substituted aromatic compounds.<sup>[1]</sup>

## Quantitative Data Summary

The key physicochemical properties of **3-Bromo-5-nitrotoluene** are summarized in the table below for easy reference and comparison.

| Property                       | Value                                           | Source(s)                                                                       |
|--------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------|
| Identifiers                    |                                                 |                                                                                 |
| IUPAC Name                     | 1-Bromo-3-methyl-5-nitrobenzene                 | <a href="#">[3]</a>                                                             |
| CAS Number                     | 52488-28-5                                      | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| EC Number                      | 257-955-3                                       | <a href="#">[4]</a> <a href="#">[7]</a>                                         |
| Molecular Formula              | C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Physical Properties            |                                                 |                                                                                 |
| Molecular Weight               | 216.03 g/mol                                    | <a href="#">[1]</a> <a href="#">[3]</a>                                         |
| Appearance                     | Yellow to beige crystalline powder              | <a href="#">[1]</a>                                                             |
| Melting Point                  | 68-72 °C                                        | <a href="#">[4]</a> <a href="#">[8]</a>                                         |
| Boiling Point                  | 269.5 °C at 760 mmHg                            | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>                     |
| Density                        | 1.615 g/cm <sup>3</sup>                         | <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Flash Point                    | 120 °C                                          | <a href="#">[4]</a> <a href="#">[8]</a>                                         |
| Vapor Pressure                 | 0.012 mmHg at 25°C                              | <a href="#">[4]</a>                                                             |
| Solubility                     | Sparingly soluble in water (0.2 g/L at 25 °C)   | <a href="#">[1]</a>                                                             |
| Computational Data             |                                                 |                                                                                 |
| XLogP3                         | 2.8                                             | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| LogP                           | 3.18890                                         | <a href="#">[4]</a>                                                             |
| Hydrogen Bond Acceptor Count   | 2                                               | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Hydrogen Bond Donor Count      | 0                                               | <a href="#">[4]</a>                                                             |
| Rotatable Bond Count           | 0                                               | <a href="#">[4]</a>                                                             |
| Topological Polar Surface Area | 45.8 Å <sup>2</sup>                             | <a href="#">[1]</a>                                                             |

|                  |     |                                         |
|------------------|-----|-----------------------------------------|
| Heavy Atom Count | 11  | <a href="#">[1]</a> <a href="#">[4]</a> |
| Complexity       | 157 | <a href="#">[1]</a> <a href="#">[4]</a> |

## Synthesis and Reactivity

**3-Bromo-5-nitrotoluene** is not a naturally occurring compound and must be prepared through laboratory or industrial synthesis.[\[1\]](#) Its chemical structure is key to its utility as a versatile building block.[\[2\]](#) The presence of the electron-withdrawing nitro group and the halogenated bromine atom on the toluene ring allows for a variety of chemical transformations, including nucleophilic and electrophilic aromatic substitutions and coupling reactions.[\[2\]](#)

## Synthetic Pathways

The most common methods for synthesizing **3-Bromo-5-nitrotoluene** involve aromatic substitution reactions:

- Nitration of 3-bromotoluene: This is a frequently used method where 3-bromotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.[\[1\]](#)
- Bromination of 5-nitrotoluene: An alternative route involves the bromination of 5-nitrotoluene, again using a strong acid catalyst.[\[1\]](#)

The choice of pathway often depends on the desired regiochemistry and the availability of starting materials.[\[1\]](#) Industrial production may utilize either batch or continuous flow processes, followed by purification steps like recrystallization to achieve high purity.[\[1\]](#)

## Synthesis of 3-Bromo-5-nitrotoluene

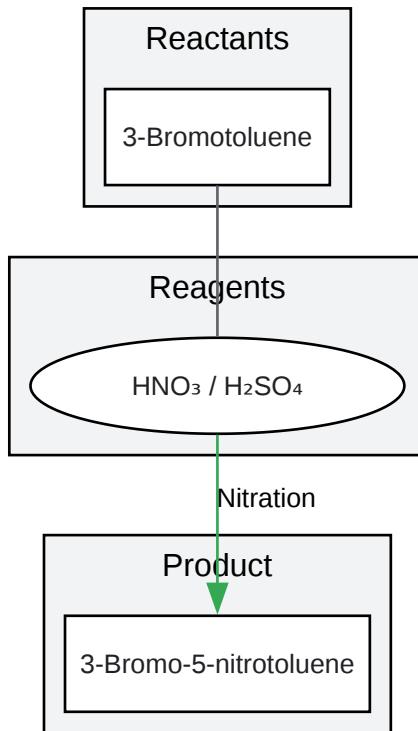

[Click to download full resolution via product page](#)

Fig 1. Synthesis via nitration of 3-bromotoluene.

## Experimental Protocols

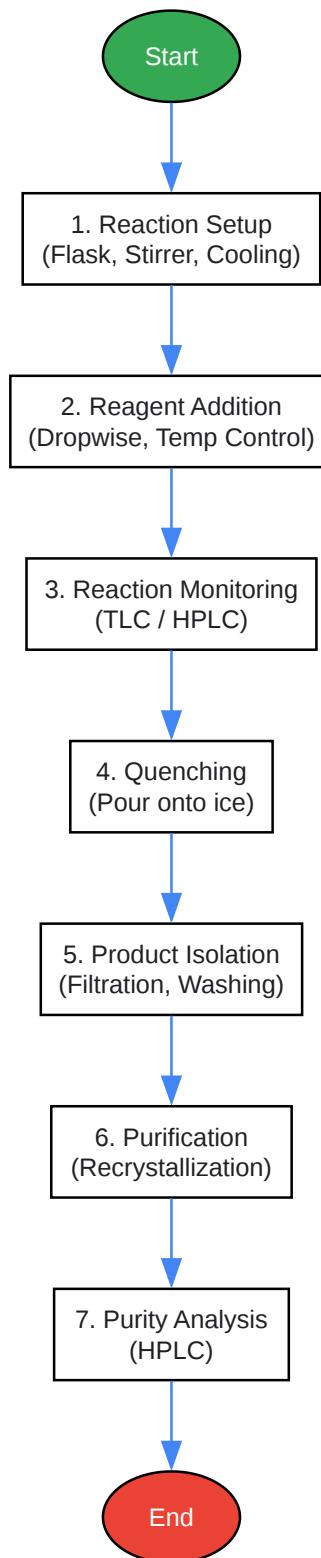
Detailed experimental procedures are crucial for the safe and efficient handling and application of **3-Bromo-5-nitrotoluene**.

### General Synthesis Protocol (Nitration of 3-Bromotoluene)

This protocol is a representative method based on standard electrophilic aromatic substitution principles.

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add 3-bromotoluene to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

- **Addition of Nitrating Agent:** While maintaining the low temperature, add a mixture of concentrated nitric acid and sulfuric acid dropwise to the flask over 30-60 minutes. Vigorous stirring is essential.
- **Reaction Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
- **Isolation:** The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **3-Bromo-5-nitrotoluene** as a crystalline solid.[1]


## Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **3-Bromo-5-nitrotoluene** can be performed using a reverse-phase HPLC method.[7]

- **Column:** Newcrom R1 or a similar C18 column.[7]
- **Mobile Phase:** A mixture of acetonitrile (MeCN) and water.[7]
- **Modifier:** Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible applications, it should be replaced with formic acid.[7]
- **Detection:** UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

## General Experimental &amp; Analytical Workflow

[Click to download full resolution via product page](#)*Fig 2. Workflow for synthesis and analysis.*

# Applications in Drug Development and Research

The primary application of **3-Bromo-5-nitrotoluene** is as a key intermediate in the synthesis of more complex molecules.<sup>[1]</sup> Its utility is particularly notable in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> The compound serves as a foundational building block, allowing for the introduction of various functional groups necessary for biological activity.<sup>[2]</sup> Its use spans from early-stage drug discovery research to the scale-up of manufacturing processes.<sup>[2]</sup>

## Safety and Handling

**3-Bromo-5-nitrotoluene** is considered a hazardous chemical and must be handled with appropriate safety precautions.<sup>[1]</sup>

- **Hazards:** It is harmful if swallowed, inhaled, or in contact with skin.<sup>[8]</sup> It can cause skin, eye, and respiratory system irritation.<sup>[9][10]</sup> Due to the presence of nitroaromatic and brominated functionalities, it should be handled as a potential carcinogen, although specific data is limited.<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Always use in a chemical fume hood.<sup>[8]</sup> Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.<sup>[8][11]</sup>
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat, flames, and incompatible substances such as strong oxidizing agents.<sup>[1][8]</sup> Keep containers tightly sealed.<sup>[1]</sup>
- **First Aid:**
  - **Skin Contact:** Wash off immediately with plenty of soap and water.
  - **Eye Contact:** Flush eyes with water as a precaution.
  - **Inhalation:** Move the person to fresh air.
  - **Ingestion:** Rinse mouth with water and consult a physician.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 1-Bromo-3-methyl-5-nitrobenzene | C7H6BrNO2 | CID 104213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-nitrotoluene | lookchem [lookchem.com]
- 5. 3-BROMO-5-NITROTOLUENE | 52488-28-5 [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3-Bromo-5-nitrotoluene | SIELC Technologies [sielc.com]
- 8. 1-Bromo-3-methyl-5-nitrobenzene | CAS#:52488-28-5 | Chemsoc [chemsoc.com]
- 9. 3-Bromo-5-nitrotoluene [oakwoodchemical.com]
- 10. chembk.com [chembk.com]
- 11. file.leyan.com [file.leyan.com]
- To cite this document: BenchChem. [3-Bromo-5-nitrotoluene chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266673#3-bromo-5-nitrotoluene-chemical-properties\]](https://www.benchchem.com/product/b1266673#3-bromo-5-nitrotoluene-chemical-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)